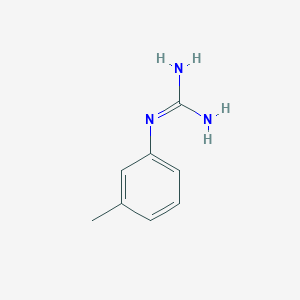

1-(3-Methylphenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylphenyl)guanidine is an organic compound belonging to the guanidine family Guanidines are known for their high basicity and ability to form stable complexes with various substrates

Méthodes De Préparation

The synthesis of 1-(3-Methylphenyl)guanidine typically involves the reaction of 3-methylphenylamine with a guanidylating agent. Common synthetic routes include:

Reaction with S-methylisothiourea: This method involves the reaction of 3-methylphenylamine with S-methylisothiourea under basic conditions to yield this compound.

Use of thiourea derivatives: Thiourea derivatives can also be employed as guanidylating agents, often in the presence of coupling reagents or metal catalysts.

Industrial production: Industrial methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling reactions.

Analyse Des Réactions Chimiques

1-(3-Methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common reagents and conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Applications De Recherche Scientifique

1-(3-Methylphenyl)guanidine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(3-Methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the active site of the enzyme .

Comparaison Avec Des Composés Similaires

1-(3-Methylphenyl)guanidine can be compared with other guanidine derivatives:

2-Aminoimidazolines: These compounds have a similar guanidine group but differ in their ring structure, leading to different biological activities.

2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds also contain a guanidine group and are used in medicinal chemistry.

2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties as superbases and are used in organocatalysis.

Activité Biologique

1-(3-Methylphenyl)guanidine, an organic compound belonging to the guanidine family, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by case studies and research findings.

This compound is synthesized through various methods, primarily involving the reaction of 3-methylphenylamine with guanidylating agents such as thiourea derivatives. Common synthetic routes include:

- Reaction with S-methylisothiourea : Under basic conditions, this method yields this compound.

- Use of thiourea derivatives : These can be employed with coupling reagents or metal catalysts for effective synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potential kinase inhibitor , which may inhibit pathways critical in various diseases:

- Inhibition of BRAF Kinase : Research indicates that compounds similar to this compound can inhibit BRAF kinase through a type-III allosteric mechanism, leading to reduced cancer cell proliferation and induction of apoptosis in colorectal cancer cells .

- DNA Minor Groove Binding : The compound has shown potential as a DNA minor groove binder, which may influence gene expression and cellular processes.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways such as ERK1/2 and Akt phosphorylation .

- Antibacterial Activity : The guanidinium group is essential for the antibacterial properties of related compounds. For instance, guanidinium derivatives have been shown to enhance cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development .

- Polymer Production : In industrial applications, it serves as a reagent for producing bio-based materials with antibacterial properties .

Case Study 1: Anticancer Mechanism

A study explored the anticancer effects of a guanidinium-based compound that inhibited BRAF kinase. The results indicated significant cytotoxicity against colorectal cancer cells containing both wild-type and mutated BRAF. The compound inhibited ERK1/2 signaling and induced apoptosis through a mechanism that did not involve direct ATP binding but rather allosteric modulation .

Case Study 2: Antibacterial Activity

Research on a new antibiotic targeting methicillin-resistant Staphylococcus aureus (MRSA) highlighted the role of guanidinium motifs in enhancing antibacterial efficacy. The study found that these compounds increased cellular accumulation in bacteria, significantly improving their effectiveness against MRSA and E. coli .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other guanidine derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 2-Aminoimidazolines | Similar guanidine structure | Varies; some exhibit anticancer properties |

| 2-Amino-1,4,5,6-tetrahydropyrimidines | Six-membered ring structure | Used in medicinal chemistry |

| 2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines | Seven-membered ring compounds | Unique superbases; applications in organocatalysis |

Propriétés

IUPAC Name |

2-(3-methylphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJVDZNVDRVRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.